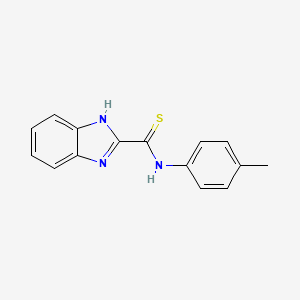![molecular formula C16H22N4O B5854988 2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5854988.png)
2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide, commonly known as meclizine, is a medication used to treat motion sickness and vertigo. It belongs to the class of antihistamines and is known to inhibit the histamine H1 receptor.
作用机制
Meclizine acts as an antagonist of the histamine H1 receptor, which is involved in the regulation of several physiological processes, including the immune response, inflammation, and circadian rhythm. By inhibiting this receptor, meclizine reduces the symptoms of motion sickness and vertigo.
Biochemical and Physiological Effects:
Meclizine has been shown to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Meclizine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of oxidative stress markers, such as malondialdehyde.
实验室实验的优点和局限性
Meclizine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established safety profile and is generally well-tolerated by humans. However, meclizine has some limitations for lab experiments. It has a short half-life and may require multiple doses to achieve therapeutic effects. It may also have off-target effects on other receptors, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on meclizine. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of meclizine.
Conclusion:
In conclusion, meclizine is a medication used to treat motion sickness and vertigo. It has been extensively studied for its therapeutic effects and has several biochemical and physiological effects. Meclizine has advantages and limitations for lab experiments and has several future directions for research. Further research is needed to fully understand the potential therapeutic applications of meclizine.
合成方法
Meclizine is synthesized by reacting 2-methyl-1,2-diaminobenzene with 2-chloro-N-(2-pyrrolidin-1-ylethyl)acetamide in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain meclizine as a white crystalline powder.
科学研究应用
Meclizine has been extensively studied for its therapeutic effects on motion sickness, vertigo, and nausea. It has also been investigated for its potential use in the treatment of other medical conditions such as anxiety, depression, and Alzheimer's disease. Meclizine has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-N-(2-pyrrolidin-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-13-18-14-6-2-3-7-15(14)20(13)12-16(21)17-8-11-19-9-4-5-10-19/h2-3,6-7H,4-5,8-12H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXSRPIPLXMOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5854919.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5854921.png)

![4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime](/img/structure/B5854933.png)

![2-{[4-(phenoxymethyl)benzoyl]amino}benzamide](/img/structure/B5854943.png)


![3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)

![4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854984.png)
